N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide
Description
Structural Characterization of N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, This compound, systematically describes its structure:
- A benzenesulfonamide core substituted with methoxy groups at the 3- and 4-positions.
- An ethyl chain extending from the sulfonamide nitrogen, terminating in a second 3,4-dimethoxyphenyl group.
The molecular formula C₁₈H₂₃NO₆S corresponds to a molecular weight of 381.4 g/mol , with the sulfonamide group (–SO₂NH–) serving as the central functional unit. Key structural features include:
- Two methoxy-rich aromatic rings : The 3,4-dimethoxy substitution pattern on both phenyl groups enhances electron density and influences intermolecular interactions.
- Flexible ethyl linker : The –CH₂CH₂– chain between the sulfonamide nitrogen and the distal phenyl group introduces conformational flexibility.
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₆S |
| Molecular Weight (g/mol) | 381.4 |
| IUPAC Name | This compound |
| Hybridization at Sulfur | sp³ (tetrahedral geometry) |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited in the provided sources, insights can be extrapolated from structurally related sulfonamides. For example, in N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide (C₁₇H₂₁NO₄S), X-ray diffraction reveals:
- A dihedral angle of 82.57° between the benzenesulfonamide and dimethoxyphenyl rings, indicating near-perpendicular orientation.
- Intermolecular C–H⋯O interactions that stabilize the crystal lattice, a common feature in sulfonamide derivatives due to the polar –SO₂ group.
The target compound likely adopts a similar conformation, with the ethyl linker allowing rotation between the two aromatic systems. The asymmetry parameters for analogous structures suggest minor deviations from ideal tetrahedral geometry at the sulfur atom, attributed to steric and electronic effects.
Table 2: Key geometric parameters in related sulfonamide structures
Comparative Analysis with Structural Analogues
Comparative analysis highlights how structural modifications influence physicochemical properties:
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide (CID 317578)
- Replacing the sulfonamide (–SO₂NH–) with a carboxamide (–CONH–) group reduces polarity and hydrogen-bonding capacity.
- The benzamide analogue has a lower molecular weight (345.4 g/mol) and altered solubility profile.
N-Allyl-N-benzyl-4-methylbenzenesulfonamide
- Substituting the ethyl chain with an allyl group introduces π-orbital interactions between the double bond and aromatic rings, affecting packing efficiency.
- Crystallizes in an orthorhombic system (space group Pna2₁) with glide plane symmetries, unlike the likely monoclinic or triclinic systems of the target compound.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide
- Methylation of the sulfonamide nitrogen eliminates a hydrogen-bond donor, reducing intermolecular cohesion compared to the primary sulfonamide.
- Retains the perpendicular orientation of aromatic rings, suggesting this conformation is energetically favorable in dimethoxy-substituted systems.
Table 3: Structural and electronic comparisons with analogues
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6S/c1-22-15-7-5-13(11-17(15)24-3)9-10-19-26(20,21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12,19H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIIKXOPZVDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide
Key Differences :
- Substituents : The sulfonyl benzene ring in this analog is substituted with a 4-methyl group and an additional N-methyl group, whereas the target compound has 3,4-dimethoxy substituents on the sulfonyl benzene.
- Crystallography : The analog’s crystal structure (reported in Acta Crystallographica Section E) reveals a planar sulfonamide core with intermolecular C–H···O interactions, which may differ in the target compound due to bulkier methoxy groups .
Functional Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Key Differences :
- Backbone : Rip-B is a benzamide (carbonyl amide), while the target is a sulfonamide. Sulfonamides are more acidic (pKa ~10) due to the electron-withdrawing sulfonyl group, which may influence pharmacokinetics .
- Synthesis : Rip-B is synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield), contrasting with sulfonamide syntheses that typically use sulfonyl chlorides .
- Thermal Properties : Rip-B has a melting point of 90°C, whereas sulfonamides like the target compound likely exhibit higher melting points due to stronger intermolecular forces .
Substituent Variation: N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide
Key Differences :
Extended Aromatic System: 1-Naphthalenesulfonamide Derivatives
Key Differences :
- Aromatic Core : Naphthalenesulfonamide derivatives (e.g., C22H26N2O4S) feature a larger π-system, which may enhance stacking interactions with biological targets.
- Substituents: The dimethylamino group in this analog is a strong electron donor, contrasting with the methoxy groups in the target compound. This difference could alter electronic properties and solubility .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Yields : Benzamide derivatives (e.g., Rip-B) achieve 80% yields, while sulfonamide syntheses may require optimized conditions for similar efficiency .
- Biological Relevance : Sulfonamides with methoxy groups (e.g., the target compound) are hypothesized to exhibit enhanced antimicrobial activity due to polar interactions, though direct evidence is pending .
- Thermal Stability : The absence of melting point data for the target compound highlights a gap in characterization; comparative studies with analogs are needed.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide is a sulfonamide compound with significant biological activity. It is characterized by its unique chemical structure, which includes two methoxy groups on the aromatic rings and a sulfonamide functional group. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.
- Molecular Formula : C18H23NO6S
- Molecular Weight : 373.44 g/mol
- IUPAC Name : this compound
Structure
The structure of this compound can be represented as follows:
This compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in folate synthesis, which is crucial for DNA replication and cell division.
- Antiproliferative Effects : Studies indicate that this compound may exert antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Properties : Preliminary research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
-
Pharmacokinetics :
- Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolic pathway primarily involves hepatic metabolism with renal excretion of metabolites.
Data Table: Biological Activity Summary
Q & A
Basic: What are the key synthetic routes for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step organic reactions, starting with the preparation of a dimethoxyphenylethylamine intermediate. Key steps include:
- Sulfonamide coupling : Reacting 3,4-dimethoxybenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
- Purification : Chromatography or recrystallization to isolate the product, with careful control of solvent polarity and temperature to avoid decomposition .
- Critical conditions : Moisture-sensitive steps require anhydrous environments, and inert atmospheres (N₂/Ar) are essential during coupling to prevent oxidation .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- X-ray crystallography : Provides definitive confirmation of molecular geometry, including bond angles and dihedral angles between the dimethoxyphenyl and sulfonamide groups .
- NMR spectroscopy : ¹H and ¹³C NMR resolve methoxy (-OCH₃) protons (δ ~3.7–3.9 ppm) and sulfonamide NH signals (δ ~6.5–7.0 ppm). 2D techniques (e.g., COSY, HSQC) map connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₉H₂₄N₂O₆S, MW 408.5 g/mol) and fragmentation patterns .
Advanced: How can researchers optimize the yield of this sulfonamide derivative in multi-step syntheses?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions (e.g., over-sulfonation) .
- Catalyst screening : Explore phase-transfer catalysts or mild bases (e.g., K₂CO₃) to enhance coupling efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene reduces byproduct formation in reflux conditions .
Advanced: What experimental strategies are used to analyze its potential as an enzyme inhibitor or therapeutic agent?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods .
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to assess selectivity .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify ligand-protein interactions .
Advanced: How do structural modifications (e.g., methoxy group positioning) influence its bioactivity?
- Structure-activity relationship (SAR) :
- Comparative studies : Synthesize analogs with mono-methoxy or halogen substitutions to test antimicrobial potency (e.g., against S. aureus) .
Data Contradiction: How should researchers resolve discrepancies in reported biological activities across studies?
- Assay standardization : Variability in protocols (e.g., bacterial strain differences, incubation times) can skew MIC values. Replicate experiments under identical conditions .
- Dose-response validation : Confirm activity across multiple concentrations to rule out false positives from solvent artifacts .
- Meta-analysis : Cross-reference crystallographic data (e.g., binding pose in active sites) with biochemical results to identify structural determinants of activity .
Computational: What in silico methods predict pharmacokinetic properties and target interactions for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or β-amyloid proteins, prioritizing residues within 4 Å of the sulfonamide group .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30%) and blood-brain barrier penetration (logBB >0.3) based on lipophilicity (clogP ~2.5) .
- MD simulations : Assess binding stability over 100 ns trajectories to identify persistent hydrogen bonds with catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
